Tosyl-D-valine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-71-0 | |
| Record name | Tosyl valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSYL VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Tosyl D Valine and Its Derivatives
Enantioselective Synthesis Strategies for D-Valine Precursors
Enantioselective synthesis aims to produce a specific stereoisomer of a compound. For D-valine, this involves strategies that favor the formation of the D-enantiomer over the L-enantiomer.
Chemical Resolution Methods
Chemical resolution is a classical approach for separating racemic mixtures into their individual enantiomers. This typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation, often by crystallization. Once separated, the pure enantiomer can be liberated from the salt.
For the preparation of D-valine, chemical resolution methods using DL-valine as a starting material have been reported. One approach utilizes dibenzoyl tartaric acid (D-DBTA or L-DBTA) as the resolving agent in a dilute inorganic acid solution, such as hydrochloric or sulfuric acid. google.com The process involves dissolving DL-valine and the resolving agent in the acidic solvent, followed by stirring at elevated temperatures (60-100°C) and then gradually cooling to induce crystallization of the diastereomeric salt. google.com The crystalline salt is then filtered, and the D-valine can be obtained by neutralizing the salt with a base. google.com This method has shown promise for industrial production, achieving resolution yields for D-valine up to 80% with 100% optical purity under optimal conditions. google.com Another chemical resolution method involves the use of dibenzoyl-L-tartaric acid (L-DBTA) to resolve (±)-2-amino-3-methylbutyrylamide, an intermediate prepared from isobutylaldehyde. google.com The resulting optically active D-2-amino-3-methylbutyrylamide L-DBTA salt is then acidified and hydrolyzed to yield D-valine. google.com
Enzymatic Synthesis Approaches
Enzymatic synthesis utilizes biocatalysts, typically enzymes, to perform chemical transformations with high selectivity, including enantioselectivity. These methods are often favored due to their milder reaction conditions, reduced environmental impact, and high efficiency in producing desired enantiomers.
D-valine can be synthesized enzymatically through various pathways. The "hydantoinase process" is one such method that has been successfully applied for the industrial-scale synthesis of various D-amino acids, including D-valine. nih.govresearchgate.net This process typically involves the enzymatic hydrolysis of DL-5-isopropylhydantoin, a precursor that can be prepared from D,L-valine. google.comnih.gov Enzymes such as hydantoin (B18101) hydrolase and carbamoyl (B1232498) hydrolase are involved in this cascade process. google.com The hydantoinase process starting from D,L-5-isopropylhydantoin has achieved an 88% conversion to D-valine in 48 hours. nih.govresearchgate.net
Another enzymatic approach involves the use of D-amino acid transaminases (DAATs). mdpi.comresearchgate.netresearchgate.net These enzymes catalyze the stereoselective transfer of an amino group between a D-amino acid and a keto acid. researchgate.netresearchgate.net D-valine can be synthesized from the corresponding α-keto acid, 3-methyl-2-oxo-butyric acid, using DAATs, often in a multi-enzyme system to regenerate cofactors and drive the reaction equilibrium. nih.govmdpi.comresearchgate.net For instance, a system coupling DAAT from Bacillus subtilis sp. YM-1 with glutamate (B1630785) racemase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase has been used to synthesize D-valine from the corresponding α-keto acid with yields exceeding 80%. nih.gov Engineered D-amino acid dehydrogenases can also be employed for the enantioselective amination of 2-oxo acids to produce D-amino acids, including D-valine. nih.gov This system, often coupled with glucose dehydrogenase for NADPH regeneration, has demonstrated high yields (>99%) and optical purity (>99%) for the synthesis of D-branched-chain amino acids like D-valine. nih.gov
Asymmetric Catalysis in D-Amino Acid Synthesis
Asymmetric catalysis involves the use of chiral catalysts to direct a reaction towards the formation of a specific enantiomer. This can include both small-molecule catalysts and catalytic antibodies or engineered enzymes.
While the provided search results focus more heavily on enzymatic and chemical resolution methods for D-valine synthesis, asymmetric catalysis is a significant field in the broader synthesis of D-amino acids. Research in this area explores the use of various chiral catalysts to achieve enantioselective transformations of prochiral substrates into D-amino acids. mdpi.comnih.govacs.org This can involve reactions such as asymmetric amination of keto acids or asymmetric hydrogenation of imines derived from keto acids. The development of engineered enzymes and artificial biocatalytic cascades also falls under the umbrella of asymmetric synthesis, leveraging the catalytic power and selectivity of biological systems. mdpi.comnih.govacs.org
Installation of the Tosyl Protecting Group
The tosyl group (p-toluenesulfonyl) is a common protecting group for amines in organic synthesis. Its installation on the amino group of D-valine is a crucial step in the synthesis of Tosyl-D-valine.
Reaction Mechanisms and Conditions for N-Tosylation
N-tosylation of amines typically involves the reaction of the amine with tosyl chloride (TsCl) in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfur atom of tosyl chloride, followed by the elimination of chloride.
The mechanism involves the amine acting as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This forms a tetrahedral intermediate, which then collapses with the expulsion of a chloride ion and a proton from the nitrogen, facilitated by the base. The general reaction is:
R-NH₂ + TsCl + Base → R-NH-Ts + Base·HCl
Various bases can be used for N-tosylation, including organic bases like triethylamine (B128534) or pyridine, and inorganic bases like potassium carbonate or sodium hydroxide (B78521). The choice of base and solvent can influence the reaction efficiency and selectivity. For instance, tosylation of amino alcohols can be achieved using potassium hydroxide in water/dichloromethane or potassium carbonate in acetonitrile. nih.gov Reaction conditions often involve stirring the amino acid or its derivative with tosyl chloride in a suitable solvent at temperatures ranging from 0°C to room temperature. nih.govorgsyn.org The reaction time can vary from minutes to several hours or even days, depending on the specific substrate and conditions. nih.govorgsyn.org
Chemoselectivity in Amino Acid Protection
Amino acids contain multiple functional groups (amino, carboxyl, and potentially reactive side chains) that can react with protecting group reagents. Achieving chemoselectivity, meaning the selective protection of only the desired functional group, is critical in amino acid chemistry.
In the context of tosylation, the primary amino group is typically the target for protection. However, if other nucleophilic functional groups are present, such as hydroxyl groups in the side chains of amino acids like serine or threonine, or the carboxyl group, they could potentially react with tosyl chloride. nih.gov The reaction conditions, including the choice of base and solvent, can be optimized to favor the N-tosylation over reactions at other sites. For example, under certain conditions, it's possible to selectively protect the amino group without affecting hydroxyl groups. researchgate.net However, tosylation of molecules containing both hydroxyl and carboxylic acid moieties can sometimes result in tosylation at both positions, highlighting the importance of carefully controlled conditions or the use of strategies like dianion formation to block the reactivity of the carboxyl group during hydroxyl tosylation. nih.gov For amino acids, the zwitterionic nature can also influence their reactivity. conicet.gov.ar While some methods for protecting other functional groups like Boc (tert-butyloxycarbonyl) show high chemoselectivity towards amines even in the presence of other functionalities, achieving selective N-tosylation in complex amino acid structures requires careful consideration of the reaction environment. organic-chemistry.org
Synthesis of Advanced this compound Conjugates and Analogues
The utility of this compound is significantly expanded through its incorporation into various conjugates and analogues. These synthetic endeavors leverage the structural features of this compound to create molecules with potentially altered biological activities or unique chemical properties.
The synthesis of cyclobutanone (B123998) isostere analogues involving tosylated amino acids, including derivatives of D-valine, has been explored. These syntheses often involve coupling a tosyl-protected amino acid or a related sulfonamide with a cyclobutanone synthon. For instance, the preparation of cyclobutanone isostere-containing analogs has been achieved by coupling tosyl-L-Phe with a 2-aminocyclobutanone synthon using coupling reagents like T3P (propane phosphonic acid anhydride) followed by hydrolysis. mdpi.com Similarly, the synthesis of a 4-methoxybenzenesulfonamide-D-valine cyclobutanone, an analogue structurally related to this compound derivatives, was accomplished through a sequence involving N-sulfonylation, ester hydrolysis, and coupling reactions utilizing D-valine tert-butyl ester HCl salt with 4-methoxybenzenesulfonyl chloride. mdpi.com The coupling step in this synthesis also employed T3P conditions, followed by hydrolysis to yield the cyclobutanone analog. mdpi.com
The general procedure for synthesizing 2-acylamino cyclobutanones, which can include tosyl-amino acid derivatives, often involves reacting an amine salt, such as a protected 2-aminocyclobutanone, with a carboxylic acid using coupling agents like EDCI or T3P, or with an acid chloride. nih.govresearchgate.net Subsequent acid treatment is typically used to hydrolyze intermediate acetals and yield the desired cyclobutanone products. nih.gov
Here is a simplified representation of coupling conditions used in the synthesis of cyclobutanone analogs:
| Amino Acid Derivative | Cyclobutanone Synthon | Coupling Reagent | Solvent | Follow-up Step | Product Type | Source |
| Tosyl-L-Phe | 2-aminocyclobutanone | T3P, NMM | EA | Hydrolysis | Cyclobutanone isostere analog | mdpi.com |
| ((4-methoxyphenyl)sulfonyl)-D-valine | 2-aminocyclobutanone | T3P | Not specified | Hydrolysis | Cyclobutanone analog | mdpi.com |
| N-Ts amino acids | 2-aminocyclobutanone | T3P | Not specified | Hydrolysis | 2-acylamino cyclobutanones | nih.gov |
This compound can be incorporated into peptides, often as a modified or non-canonical amino acid residue. Peptide synthesis, whether solid-phase or solution-phase, relies on the controlled formation of amide bonds between amino acid building blocks. The presence of the tosyl group on the nitrogen of D-valine requires careful consideration during the synthesis strategy, particularly regarding protecting group compatibility and coupling efficiency.
General peptide synthesis methods involve the use of protecting groups for the amino and carboxyl termini, as well as any reactive side chains, to ensure that amide bond formation occurs selectively between the desired residues. lsu.edu Coupling reagents are employed to activate the carboxyl group of one amino acid for reaction with the amino group of another. luxembourg-bio.com Both solution-phase and solid-phase peptide synthesis (SPPS) are utilized for assembling peptide chains. luxembourg-bio.comug.edu.pl SPPS, introduced by Merrifield, offers advantages in terms of ease of handling and purification due to the immobilization of the growing peptide chain on a solid support. lsu.eduluxembourg-bio.com
While specific examples of this compound incorporation are not extensively detailed in the provided results, the general principles of incorporating modified or protected amino acids apply. The tosyl group on the nitrogen of D-valine serves as a stable protecting group during peptide coupling reactions. Deprotection strategies would need to be compatible with the tosyl group if its removal is required at a later stage. The incorporation of D-amino acids, such as D-valine derivatives, into peptides is a known practice and can influence peptide stability and conformation. peptide.com The use of tosyl-protected arginine (Arg(Tosyl)) in the synthesis of an arginine vasopressin analogue illustrates the feasibility of incorporating tosyl-protected residues into peptides. lsu.edu
Tosylated amino alcohols, which can be derived from amino acids like valine, serve as precursors for the synthesis of chiral phosphine (B1218219) derivatives, particularly β-aminophosphines. A common and established protocol for preparing β-aminophosphines involves the nucleophilic substitution of tosylates or mesylates derived from amino alcohols using phosphide (B1233454) reagents. rsc.org This approach leverages the tosylate group as a good leaving group, facilitating the displacement by the nucleophilic phosphorus species.
The functionalization of the nitrogen atom in amino alcohols with a tosyl group has been reported to facilitate ring-opening processes in the synthesis of phosphine compounds. researchgate.net For example, the conversion of L-valinol to an N-Boc aminophosphine (B1255530) involved the protection of the amino group with a Boc group, followed by esterification with p-toluenesulfonyl chloride to yield a tosylate. rsc.org Subsequent phosphinylation of this tosylate with potassium diphenylphosphide resulted in the N-Boc aminophosphine. rsc.org
The synthesis of chiral β-aminophosphines often utilizes enantiopure starting materials, such as amino acids or amino alcohols derived from them. rsc.org The tosylation of these precursors provides activated intermediates suitable for reaction with phosphine nucleophiles, leading to the formation of the carbon-phosphorus bond.
Here is a simplified reaction scheme based on the described methodology:
Peptide Synthesis Incorporating this compound
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of this compound and its synthetic derivatives are crucial steps to obtain products of sufficient purity for further use or characterization. The choice of technique depends on the scale of the synthesis, the physical and chemical properties of the product and impurities, and the required purity level.
Common purification and isolation techniques applicable to organic synthesis products, including tosylated amino acid derivatives and peptides, include:
Precipitation: This involves inducing the formation of a solid product from a solution, often by changing the solvent composition, temperature, or pH. Precipitation can be a simple and effective initial purification step, particularly for removing soluble impurities. ug.edu.plgoogle.com
Crystallization: A more refined technique than precipitation, crystallization aims to obtain a highly pure solid product by forming crystals from a saturated solution. This process relies on the differential solubility of the desired compound and impurities. ug.edu.plgoogle.com
Filtration: Used to separate solid products (precipitates or crystals) from the liquid reaction mixture or washing solvents. google.com
Washing: Solid products are typically washed with a suitable solvent to remove residual impurities adhering to the solid surface. google.com
Drying: Removing residual solvents from the isolated solid product, often performed under vacuum or with heating. google.com
Chromatography: Various chromatographic techniques are widely used for the purification of synthetic organic compounds, including modified amino acids and peptides. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Examples include:
Column Chromatography: Used for purifying compounds on a larger scale. nih.gov
High-Performance Liquid Chromatography (HPLC): A powerful technique for analytical assessment of purity and preparative purification, particularly for peptides and other polar molecules. luxembourg-bio.comug.edu.plrsc.org Reverse-phase HPLC is commonly used for peptide purification. luxembourg-bio.comrsc.org
For the purification of valine itself, methods involving the formation of salts with specific acids and subsequent crystallization have been reported to achieve high purity. google.com These principles can potentially be adapted for the purification of tosylated valine derivatives, considering the acidic nature introduced by the tosyl group or the carboxylic acid function.
The specific purification strategy for a this compound derivative will depend on its solubility, stability, and the nature of the impurities present after the synthesis reaction. A combination of techniques, such as precipitation followed by chromatography, is often employed to achieve the desired purity.
Advanced Spectroscopic and Chromatographic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Recognition
NMR spectroscopy is a powerful tool for the structural elucidation of Tosyl-D-valine and related compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of atoms within the molecule, allowing for confirmation of the assigned structure. For example, ¹³C NMR spectra of N-acylated L-valine derivatives show characteristic signals for the carbonyl carbon, methine carbon, and methyl carbons of the valine residue. mdpi.com
NMR spectroscopy can also be employed for chiral recognition and the determination of enantiomeric excess (ee). nih.govresearchgate.netacs.org This typically involves the use of chiral solvating agents (CSAs) which interact differently with the enantiomers, leading to the observation of distinct signals in the NMR spectrum. researchgate.netnih.govacs.org The difference in chemical shifts (nonequivalence) for corresponding nuclei in the enantiomers allows for their quantification. researchgate.netacs.org Studies have shown that certain chiral selectors can induce significant enantiodifferentiation in the ¹H and ¹⁹F NMR spectra of amino acid derivatives, including valine derivatives. researchgate.netacs.org The degree of nonequivalence can vary depending on the CSA used and the specific nuclei observed. acs.orgacs.org For N-tosyl derivatives of amino acids, the methyl group of the tosyl moiety can serve as a probe for NMR enantiodifferentiation. acs.org
Mass Spectrometry Techniques in Characterization of this compound and its Derivatives
Mass spectrometry (MS) techniques are essential for determining the molecular weight and providing structural information through fragmentation patterns. Electron ionization (EI) mass spectrometry is commonly used for the analysis of amino acid derivatives. The EI mass spectra of derivatized amino acids, such as tert-butyldimethylsilyl (TBDMS) derivatives of valine, exhibit characteristic fragment ions corresponding to the loss of specific groups from the molecular ion. sigmaaldrich.comnist.gov For instance, typical fragments observed for TBDMS-valine include those corresponding to the molecular weight less CH₃ (M-15), C₄H₉ (M-57), C₄H₉ + CO (M-85), and CO-O-TBDMS (M-159). sigmaaldrich.com
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components based on their retention times and mass spectra. mdpi.comsigmaaldrich.com This technique has been applied to the analysis of amino acid derivatives. sigmaaldrich.com
While mass spectrometry primarily provides information on the mass-to-charge ratio of ions, studies have explored whether differences in fragmentation patterns in electron impact mass spectrometry can differentiate between D- and L-enantiomers of amino acids like valine. researchgate.net Some research suggests that there can be significant differences in the redistribution of relative intensities of fragment ions for different enantiomers. researchgate.net
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for assessing the purity of this compound and its derivatives and for determining enantiomeric excess. numberanalytics.comskpharmteco.com
For purity assessment, techniques like reversed-phase HPLC are employed to separate the target compound from impurities based on differences in their interactions with the stationary and mobile phases. mdpi.com Peak purity can be assessed using detectors such as Diode Array Detectors (DAD), which allow for the comparison of UV/Vis spectra across a chromatographic peak. chromatographyonline.com Spectral homogeneity across a peak is indicative of purity, while spectral inhomogeneity suggests the presence of coeluting impurities. chromatographyonline.com
Determining the enantiomeric excess of chiral compounds like this compound is critical, especially in pharmaceutical and agrochemical applications, as different enantiomers can have different biological activities. numberanalytics.comskpharmteco.com Chiral chromatography is a primary method for this purpose. numberanalytics.comskpharmteco.com This involves using a chiral stationary phase that can selectively interact with one enantiomer over the other, leading to their separation. numberanalytics.comresearchgate.net Alternatively, chiral selectors can be added to the mobile phase or the analyte can be derivatized with a chiral reagent to form diastereomers that can be separated on an achiral stationary phase. numberanalytics.comresearchgate.netrsc.org HPLC with chiral stationary phases or chiral derivatization is a common approach for separating valine enantiomers and determining their enantiomeric purity. researchgate.netrsc.org Methods have been developed using reversed-phase HPLC with pre-column derivatization to quantify D-valine as a chiral impurity in L-valine samples at low levels. rsc.org
Molecular Modeling and Computational Investigations of Tosyl D Valine
Conformational Analysis and Energy Landscape Studies
Conformational analysis involves studying the various three-dimensional arrangements that a molecule can adopt due to rotations around single bonds. The energy landscape of a molecule maps these different conformations to their corresponding potential energies, revealing stable low-energy states (minima) and the energy barriers between them. Computational methods are essential for exploring this complex landscape, especially for flexible molecules. researchgate.netrsc.orgresearchgate.net
For a molecule like Tosyl-D-valine, which contains rotatable bonds in the tosyl group and the valine moiety, conformational analysis can predict the most probable shapes it will adopt in isolation or in different environments. acs.org Understanding the conformational preferences is a fundamental step in predicting how the molecule might interact with other molecules, such as proteins or other chiral compounds. While specific studies detailing the conformational energy landscape of this compound were not found in the provided search results, the principles of conformational analysis and energy landscape mapping are widely applied to amino acids and peptide derivatives to understand their structural behavior. rsc.orgnih.govbiorxiv.orgacs.org The energy landscape can be visualized as a surface with valleys representing stable conformations and hills representing energy barriers between them. researchgate.netresearchgate.net
Ligand-Protein Docking Simulations for Target Interaction Prediction
Ligand-protein docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand, such as this compound, to a protein target and estimate the strength of the interaction. bonvinlab.orgarxiv.org This method treats the protein and ligand as rigid or flexible structures and explores various ways they can fit together, scoring the resulting poses based on predicted interaction energies. bonvinlab.org Docking is a widely used tool in computer-aided drug design and virtual screening to identify potential drug candidates and understand molecular recognition. bonvinlab.orgcaltech.edu
The process typically involves searching for putative binding poses of the ligand onto the protein target and then ranking these poses using a scoring function. bonvinlab.org While the provided search results discuss the general application of ligand-protein docking to various systems, including peptides and potential antiviral compounds, specific docking studies involving this compound were not identified. arxiv.orgcaltech.eduresearchgate.netnih.gov However, given that this compound is a modified amino acid, docking simulations could be applied to predict its potential interactions with proteins that bind amino acids or peptides, or with enzymes where it might act as a substrate or inhibitor. fu-berlin.de The flexibility of the ligand and the protein can influence docking accuracy, and more advanced methods account for these flexibilities. mdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Binding Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on physical laws. nih.govfrontiersin.org When applied to ligand-protein complexes predicted by docking or other methods, MD simulations can assess the stability of the complex, refine the binding pose, and provide insights into the molecular recognition and binding mechanisms. nih.govnih.govmdpi.combiorxiv.orggithub.comnih.gov
MD simulations allow researchers to observe how the ligand and protein interact dynamically, including the formation and breaking of hydrogen bonds, hydrophobic contacts, and other forces. researchgate.net They can reveal conformational changes in both the ligand and the protein upon binding and provide information about the fluctuations and stability of the complex over time. nih.govnih.gov The search results highlight the use of MD simulations to study protein-ligand interactions, analyze conformational stability, and understand binding mechanisms in various biological systems. nih.govfrontiersin.orgnih.govresearchgate.net Although specific MD simulations of this compound bound to a target were not found, this technique would be valuable for characterizing the dynamic behavior and stability of any predicted complexes involving this compound. nih.gov
Free Energy Calculations for Binding Affinity Prediction
Free energy calculations are computational methods used to quantify the binding affinity between a ligand and a protein, providing a more rigorous thermodynamic measure compared to docking scores. frontiersin.orgnih.govresearchgate.netsquarespace.comtemple.edu These methods aim to calculate the change in free energy when a ligand binds to a protein, which is directly related to the binding constant. frontiersin.orgnih.gov Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), as well as more computationally intensive alchemical free energy methods, are employed for this purpose. researchgate.netsquarespace.com
Reliable estimation of binding free energy is a major goal in computational biophysics and is crucial for ranking potential drug candidates. frontiersin.orgsquarespace.com The search results discuss different approaches for calculating binding free energies and their application to various protein-ligand systems. frontiersin.orgnih.govresearchgate.netsquarespace.comtemple.edu While no specific free energy calculations for this compound were found, these methods could be applied to estimate its binding affinity to a target protein, complementing docking and MD simulation studies. frontiersin.orgresearchgate.net Accurate free energy calculations often require extensive sampling of conformational space and can be computationally demanding. squarespace.comtemple.edu
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that aim to establish mathematical relationships between the structural properties of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). mdpi.comgithub.commedcraveonline.comnih.gov These models use molecular descriptors, which are numerical representations of molecular structure and properties, to build predictive models. medcraveonline.comnih.gov
QSAR and QSPR models can be used to predict the activity or properties of new compounds without the need for experimental testing, guide the design of molecules with desired characteristics, and identify the key structural features that influence activity or property. medcraveonline.comnih.gov The process typically involves curating a dataset of compounds with known activities or properties, calculating molecular descriptors, and building a statistical model that relates the descriptors to the target property. medcraveonline.comnih.gov The search results provide a general overview of QSAR/QSPR modeling, its applications, and the methodologies involved. mdpi.comgithub.commedcraveonline.comnih.govnih.gov Although no specific QSAR or QSPR studies focusing on this compound were found, if a series of related tosylated amino acid derivatives with known activities or properties were available, QSAR/QSPR models could be developed to understand the structural determinants of their behavior and predict the properties of new analogs, including this compound. medcraveonline.comnih.gov
Computational Approaches for Chiral Discrimination Studies
Chiral discrimination, the ability to distinguish between enantiomers (stereoisomers that are non-superimposable mirror images), is a critical aspect in many chemical and biological processes. acs.orgresearchgate.netnih.gov Computational approaches can be used to study the mechanisms of chiral recognition and design systems for chiral discrimination. acs.orgresearchgate.netacs.org These methods often involve investigating the interactions between a chiral molecule, such as this compound (which has a defined D-configuration), and a chiral selector or environment. acs.orgresearchgate.netnih.govacs.orgresearchgate.net
Computational studies on chiral discrimination can utilize techniques like molecular docking and MD simulations to explore the differential interactions and binding energies of enantiomers with a chiral host or in a chiral environment. acs.orgnih.gov Free energy calculations can also be employed to quantify the difference in binding affinity between enantiomers, which is a measure of chiral selectivity. nih.gov The search results highlight computational and experimental efforts in chiral discrimination, including studies on amino acids and their derivatives using various techniques. acs.orgresearchgate.netnih.govacs.orgresearchgate.net While specific computational studies on the chiral discrimination of this compound were not found, these methods are directly applicable to understanding how this compound interacts with other chiral molecules or environments and to potentially design systems for its enantioselective recognition or separation. acs.orgresearchgate.netnih.govacs.orgresearchgate.net
Biological and Biochemical Activity of Tosyl D Valine
Enzyme Inhibition Studies
Tosyl-D-valine and related tosyl amino acid derivatives have been explored for their potential to inhibit various enzymes. This section details the reported inhibition profiles and mechanisms.
Urease Inhibition Profiles and Mechanisms
Research has investigated the potential of amino acid derivatives, including those related to valine, as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. mdpi.complos.org While some studies on urease inhibitors have involved thiohydantoins derived from D-valine, demonstrating a stereochemical influence on inhibition, kinetics, and binding parameters, direct information specifically on the urease inhibition profile and mechanisms of this compound is not prominently available in the search results. researchgate.net However, related tosyl compounds, such as tosylphenylalanine, have shown urease inhibitory potential. researchgate.net
D-Amino Acid Oxidase (DAO) Inhibition and Stereoselectivity
D-Amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids with strict stereoselectivity for the D-enantiomer. nih.govfrontiersin.org While D-valine itself is a substrate for DAO, with a reported kcat of 2.5 sec⁻¹ at 25°C and pH 8.3 for the pig kidney enzyme, information specifically regarding this compound as an inhibitor of DAO is not detailed in the provided search results. uniprot.org Studies on DAO inhibition often focus on compounds that interfere with its activity to modulate levels of D-amino acids like D-serine, which is a neurotransmitter. nih.govfrontiersin.orgnih.govbenthamopenarchives.com The strict stereoselectivity of DAO is attributed to specific interactions within its active site. nih.gov
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes involved in the hydrolysis of acetylcholine. mdpi.comdrugbank.com Inhibitors of these enzymes are relevant in the treatment of conditions like Alzheimer's disease. mdpi.comeuropeanreview.orgnih.gov While some studies have investigated tosyl-containing compounds as cholinesterase inhibitors, these often involve different structures, such as tosylphenylalanine chloromethyl ketone (TPCK) and tosyllysine chloromethyl ketone (TLCK), which have shown reversible inhibition of BChE. nih.gov Another study explored quinoline-sulfonamide hybrids with anti-AChE and anti-BChE activity, where the sulfonamide fragment was a p-tolylsulfonamide. mdpi.com However, specific data on the inhibition of AChE and BChE by this compound is not explicitly provided in the search results.
Exploration of Other Enzyme Targets
Beyond the enzymes mentioned above, this compound and related tosyl amino acid derivatives have appeared in the context of inhibiting other enzyme classes. For instance, tosyl-L-phenylalanine and tosyl-D-phenylalanine derivatives have been synthesized and evaluated as inhibitors of bacterial diaminopimelate desuccinylase (DapE), a potential antibiotic target. luc.edu Tosyl-L-phenylalanine has also been used in the synthesis of compounds investigated for activity against SARS-CoV-2 Nsp13 helicase. mdpi.comnih.gov Furthermore, tosyl-lysyl chloromethylketone (TCK) is a known covalent inhibitor of serine and cysteine proteases. mdpi.com While these studies highlight the use of tosyl groups and amino acid scaffolds in enzyme inhibitor design, direct evidence for this compound inhibiting a broad range of other specific enzyme targets is not detailed in the provided information.
Interaction with Cellular Processes and Biological Pathways
The interaction of this compound with cellular processes and biological pathways has been explored, particularly in the context of cell growth and function.
Effects on Fibroblast Growth and Function
D-valine, the parent amino acid of this compound, has been shown to selectively inhibit the proliferation of fibroblasts in cell culture. nih.govnih.govbiologists.com This selective inhibition is utilized in cell culture techniques to maintain populations of other cell types, such as epithelial cells or smooth muscle cells, free from fibroblast overgrowth. nih.govnih.govbiologists.com The mechanism behind this selectivity is linked to the presence of D-amino acid oxidase in the desired cell types (like epithelial cells), which can convert D-valine into the essential L-enantiomer, whereas fibroblasts typically lack this enzyme and cannot utilize D-valine for growth. nih.govnih.gov While the effect of D-valine on fibroblast growth is well-documented, the specific effects of this compound on fibroblast growth and function are not detailed in the provided search results. Some studies on urease inhibitors, including some heterocyclic compounds, have reported being non-cytotoxic against mouse fibroblast (3T3) cell lines. researchgate.netresearchgate.net
Influence on Biofilm Formation
Studies on D-amino acids, including D-valine, have indicated their potential to influence biofilm formation in various bacterial species. D-amino acids, such as D-leucine, D-methionine, D-tryptophan, and D-tyrosine, have been shown to disrupt and prevent biofilm formation in bacteria like Bacillus subtilis and Staphylococcus aureus. plos.orgdtic.milplos.org It is hypothesized that this disruption can occur through mechanisms such as the displacement of D-alanine in the peptidoglycan layer of the bacterial cell wall, leading to the release of structural components like TasA fibers. plos.org
Research has demonstrated that the effectiveness of D-amino acids in inhibiting biofilm formation can be concentration-dependent and may vary depending on the bacterial species. plos.orgnih.gov For instance, D-tyrosine showed a non-monotonic correlation between concentration and biofilm inhibition in Pseudomonas aeruginosa and Bacillus subtilis. nih.gov While the provided searches discuss the effects of various D-amino acids on biofilm, specific detailed research findings focusing solely on this compound's influence on biofilm formation were not prominently featured. However, given that this compound contains the D-valine moiety, it is plausible that it could exhibit some level of activity in modulating biofilm structures, potentially through mechanisms similar to those observed for other D-amino acids.
Modulation of Branched-Chain Amino Acid (BCAA) Metabolism Pathways
Branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine, are essential amino acids involved in various physiological processes, including protein synthesis and energy metabolism. mdpi.commdpi.comwikipedia.orgnih.gov Their metabolism involves initial transamination catalyzed by branched-chain aminotransferases (BCATs), converting BCAAs into branched-chain α-keto acids (BCKAs). mdpi.commdpi.comnih.gov This step is followed by oxidative decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comnih.gov
Dysregulation of BCAA metabolism has been linked to metabolic disorders such as insulin (B600854) resistance, type 2 diabetes, and obesity. nih.govnih.govviamedica.plnih.gov Elevated levels of circulating BCAAs and their metabolites have been observed in individuals with these conditions. nih.govviamedica.plnih.gov
While the provided information extensively covers BCAA metabolism and its links to metabolic health, there is no direct research found in the search results detailing how this compound specifically modulates these pathways. Research on BCAA metabolism primarily focuses on the interplay between leucine, isoleucine, and valine themselves, and the enzymes involved in their catabolism. mdpi.commdpi.comnih.govpolyu.edu.hkfrontiersin.org The tosyl modification on D-valine would likely alter its interaction with the enzymes and transporters involved in typical D-valine or L-valine metabolism. Further research would be needed to elucidate any specific effects of this compound on BCAA metabolic pathways.
Stereochemical Influences on Biological Response
Stereochemistry, the spatial arrangement of atoms in molecules, plays a crucial role in determining the biological activity of many compounds, including amino acids and their derivatives. mdpi.comthieme-connect.comnih.govnih.govucj.org.ua Amino acids exist as enantiomers, L- and D-forms, which are non-superimposable mirror images. wikipedia.orgmedchemexpress.comnih.gov While L-amino acids are the predominant forms in proteins and metabolic pathways in most organisms, D-amino acids are also found in nature and can have distinct biological roles. wikipedia.orgmdpi.comfrontiersin.org
The biological response to a compound can be highly dependent on its specific stereochemistry. For example, studies on D-amino acids have shown varying effects on bacterial processes like biofilm formation, with different D-amino acids exhibiting different levels of activity. plos.orgdtic.milplos.orgnih.gov Similarly, in the context of BCAA metabolism, the body primarily metabolizes L-valine. wikipedia.org The presence of the tosyl group on D-valine introduces additional steric and electronic features that would influence its interaction with biological targets compared to D-valine or L-valine.
Research on other tosylated compounds and peptides containing D-amino acids has highlighted the importance of stereochemistry for their activity. mdpi.comnih.govresearchgate.netopen.ac.uk Alterations in the stereochemistry of amino acid residues within peptides can significantly affect their structure, folding, and biological activity. mdpi.comrsc.org Therefore, the specific stereochemistry of this compound (having the D-configuration of valine) is expected to be a critical determinant of any biological or biochemical activity it may possess. Its interactions with enzymes, receptors, or other biological molecules would be dependent on this three-dimensional arrangement.
Structure Activity Relationship Sar Studies of Tosyl D Valine Derivatives
Systematic Modification and Derivatization Strategies
Systematic modification and derivatization strategies are employed to explore the chemical space around the Tosyl-D-valine scaffold and identify structural features crucial for activity. This involves making specific changes to different parts of the molecule, such as the tosyl group, the valine amino acid moiety, or incorporating additional functional groups.
One common strategy is the modification of the amino acid component. While this compound itself is a derivative of the amino acid D-valine, studies might involve synthesizing derivatives with other D-amino acids or even L-amino acids to understand the impact of the amino acid side chain and stereochemistry on activity. For instance, research has explored tosyl derivatives of other amino acids like phenylalanine or tryptophan in the context of developing inhibitors for specific biological targets. mdpi.comnih.govresearchgate.net The tosyl group itself, derived from p-toluenesulfonyl chloride, is a common functional group used in organic synthesis for derivatization. wikipedia.orgfishersci.cafishersci.becenmed.comlabsolu.ca
Another approach involves modifying the tosyl group. This could include altering the methyl group on the phenyl ring or introducing substituents onto the phenyl ring to study the electronic and steric effects on biological interaction. Derivatization might also involve reactions at the carboxylic acid group of the valine moiety, such as esterification or amidation, to change the compound's polarity and potential interactions.
In the context of developing inhibitors, such as those targeting viral enzymes, this compound derivatives have been synthesized by coupling the tosyl amino acid with other molecular scaffolds, like cyclobutanones. mdpi.comnih.gov This highlights the use of this compound as a building block in the synthesis of more complex molecules for SAR studies.
Identification of Key Pharmacophoric Elements
Identifying key pharmacophoric elements involves pinpointing the essential features of the molecule that are responsible for its biological activity and interaction with a target. For this compound derivatives, this would involve determining which parts of the molecule (the tosyl group, the valine side chain, the amino and carboxylic acid functionalities) are necessary for binding or exerting a biological effect.
Pharmacophore modeling studies can computationally identify these key features. These models represent the spatial arrangement of chemical features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups that are crucial for recognition by a biological receptor. nih.govresearchgate.net While specific pharmacophore models solely for this compound were not extensively detailed in the search results, related studies on tosyl-containing compounds and amino acid derivatives provide insights. For example, studies on inhibitors incorporating tosyl groups and amino acid mimetics suggest that features like hydrogen bond acceptors (potentially from the sulfonyl group or carboxylic acid) and hydrophobic regions (from the tosyl phenyl ring and the valine isopropyl group) could be important pharmacophoric elements. nih.gov
The valine side chain, a branched aliphatic group, contributes a significant hydrophobic feature. The tosyl group, with its aromatic ring and sulfonyl group, also provides hydrophobic and potential hydrogen bonding interaction points. The amino and carboxylic acid groups of the valine core are ionizable and can participate in hydrogen bonding and electrostatic interactions, depending on the physiological pH.
Enantiomeric Effects on Potency and Selectivity
Chirality plays a critical role in biological systems, and the enantiomeric form of a molecule can significantly influence its potency and selectivity. nih.gov this compound is the derivative of the D-enantiomer of valine. Studies comparing the biological activity of this compound with its enantiomer, Tosyl-L-valine, would be crucial in understanding enantiomeric effects.
While direct comparative SAR data for this compound versus Tosyl-L-valine in a specific biological context was not prominently found, the importance of enantiomeric purity in amino acid derivatives and peptides is well-established. rsc.orgmdpi.comsigmaaldrich.com Biological targets, such as enzymes and receptors, often exhibit high selectivity for a particular enantiomer due to the specific three-dimensional arrangement of their binding sites. Therefore, the spatial orientation of the isopropyl side chain and the relative positions of the tosylamide and carboxylic acid groups in this compound are expected to be critical for its interaction with a chiral biological environment.
Studies on the separation of D and L enantiomers of valine and other amino acids highlight the distinct interactions these enantiomers have with chiral stationary phases, underscoring their different spatial properties. rsc.orgmdpi.comsigmaaldrich.com This difference in interaction is directly analogous to how they might interact differently with a chiral biological receptor.
Conformational Analysis and its Impact on Biological Activity
Conformational analysis investigates the possible three-dimensional arrangements of a molecule and their relative stabilities. The conformation that a molecule adopts when binding to a biological target is often the biologically active conformation. Flexibility in a molecule allows it to adopt different conformations, and understanding these preferred shapes is vital for SAR. ijpsr.comsubr.edu
Computational methods, such as molecular mechanics and density functional theory (DFT), are commonly used for conformational analysis of small molecules and peptides. nih.govscirp.org These studies can predict stable conformers and their relative energies, providing insights into the likely shapes the molecule can adopt. For amino acid derivatives, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.govscirp.org
The conformation of this compound when bound to a target protein, such as a viral helicase as suggested by some derivative studies, would be the most relevant conformation for understanding its biological activity. mdpi.comnih.gov Analyzing the bound conformation can reveal specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and efficacy.
Role of the Tosyl Group in Modulating Biological Interactions
The tosyl group (p-toluenesulfonyl group) is a prominent feature of this compound and plays a significant role in its chemical and potentially biological properties. The tosyl group is relatively bulky and lipophilic due to the presence of the phenyl ring and the methyl group. The sulfonyl group (SO2) contains highly electronegative oxygen atoms, which can participate in hydrogen bonding as an acceptor.
In the context of biological interactions, the tosyl group can influence binding through a combination of hydrophobic interactions with nonpolar regions of the target protein and potential hydrogen bonding interactions involving the sulfonyl oxygens. The aromatic ring can also engage in pi-pi interactions with aromatic amino acid residues in the binding site.
Applications in Drug Discovery and Medicinal Chemistry
Tosyl-D-valine as a Chiral Building Block in Medicinal Chemistry
This compound is utilized as a chiral building block in the synthesis of various organic molecules, leveraging its defined stereochemistry to impart chirality to the final products. It has been employed in the creation of chiral receptors and supramolecular assemblies designed for enantiomeric recognition studies nih.govchem960.comfishersci.canih.gov. For instance, it has been used in reactions with phenylalanine-based receptors, leading to enantioselective gel formation or precipitation, demonstrating its role in probing chiral interactions nih.govchem960.comfishersci.ca. Its application as a building block is also seen in the synthesis of more complex structures, such as intermediates in the synthesis of marine natural products. The incorporation of the tosyl group and the D-valine core provides specific chemical handles and steric properties that are advantageous in synthetic strategies aimed at creating chirally pure compounds relevant to medicinal chemistry nih.govchem960.com.
Lead Identification and Optimization Processes
This compound is relevant to lead identification and optimization processes, particularly as a precursor for the synthesis of compound libraries explored for biological activity. Amino acid-derived structures, including those potentially synthesized using this compound or related tosylated amino acids, have been investigated in drug discovery pipelines. The process often involves the synthesis of a series of derivatives where the amino acid portion contributes to the structural diversity and chirality of the resulting molecules.
High-throughput screening (HTS) methodologies, including virtual HTS, have been applied to libraries containing amino acid-derived compounds to identify potential hits against biological targets. In studies investigating inhibitors for SARS-CoV-2 Nsp13 helicase, virtual HTS was used to generate and screen possible stereoisomers of potential inhibitors, including amino acid-derived cyclobutanones. This screening led to the identification of early in silico hits, which were then subjected to lead optimization screening based on parameters like estimated binding energies and docking scores. While this compound itself might serve as a synthetic intermediate in such libraries, the HTS and hit validation process focuses on the biological evaluation of the synthesized derivatives.
The principles of rational design and molecular scaffolding are applied in medicinal chemistry to create molecules with desired properties and target interactions. Chiral amino acids and their derivatives, such as this compound, serve as valuable scaffolds due to their defined three-dimensional structure and the presence of diverse functional groups that can be modified nih.govchem960.comfishersci.canih.gov. Rational design involves utilizing the known structural features of the amino acid core and the tosyl group to design molecules with specific binding affinities or assembly characteristics, as demonstrated in the design of chiral receptors for enantiomeric recognition nih.govchem960.comfishersci.ca. This approach allows for the systematic modification of the molecular structure to optimize biological activity or physicochemical properties nih.govchem960.comfishersci.canih.gov.
High-Throughput Screening (HTS) and Hit Validation
Exploration of Therapeutic Potential through Target Engagement
The exploration of the therapeutic potential of compounds related to this compound involves investigating their engagement with specific biological targets.
Research has explored the antiviral potential of compounds derived from amino acids, including tosylated variants, particularly as inhibitors of key viral enzymes. For instance, amino acid-derived cyclobutanones, synthesized using tosylated amino acids as precursors, have been investigated for their ability to inhibit the SARS-CoV-2 Nsp13 helicase. In silico studies, including docking calculations, have identified certain N-tosyl amino acid cyclobutanone (B123998) derivatives as potential binders to the ATP binding site of the helicase. Subsequent in vitro antiviral assays have been conducted on these derivatives to assess their efficacy against the virus. This research highlights the potential for compounds incorporating structural elements derived from tosylated amino acids like this compound to exhibit antiviral activity through targeting essential viral proteins.
Based on the available search results, there is no information directly linking this compound to potential applications in neurological disorders, specifically through the inhibition of D-amino acid oxidase for the treatment of schizophrenia.
Broader Antimicrobial and Anti-inflammatory Research Contexts
This compound, as a derivative of the amino acid D-valine and containing a tosyl (4-methylphenylsulfonyl) group, exists within a broader landscape of research exploring the antimicrobial and anti-inflammatory properties of sulfonamide and amino acid derivatives. While direct studies focusing solely on this compound for these specific activities are not extensively detailed in the search results, the literature highlights the potential of related structures and provides context for the possible utility of this compound scaffolds.
Sulfonamide derivatives, in general, are recognized for their diverse biological properties, including antimicrobial and anti-inflammatory effects fnasjournals.comresearchgate.net. The presence of the tosyl group, a common sulfonamide moiety, in this compound links it to this class of compounds. Research on metal-based tosylamides, for instance, has demonstrated antimicrobial activity against certain bacteria and fungi, although the activity of the tosylamide ligand alone was found to be lower than that of its metal complexes fnasjournals.com. Another study explored novel N-acylsulfonamide derivatives, reporting on their in vitro antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeasts and fungi researchgate.net. These findings suggest that the sulfonamide functional group can contribute to antimicrobial potential.
Amino acid derivatives also play a significant role in the development of antimicrobial and anti-inflammatory agents. Modified antimicrobial peptides (AMPs), which can include D-amino acids, are being investigated as a strategy to combat drug-resistant bacteria. These modifications can alter the peptide's properties, such as hydrophobicity, and potentially improve antimicrobial activity and reduce toxicity to mammalian cells frontiersin.org. While this research focuses on peptides incorporating D-amino acids rather than a simple tosylated D-amino acid, it underscores the interest in utilizing D-amino acid configurations in the context of anti-infective research.
Furthermore, valine derivatives have been explored for their biological activities. Studies on N-acyl-L-valine derivatives bearing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment have shown potential antimicrobial effects against Gram-positive pathogens, particularly Enterococcus faecium. mdpi.com. Similarly, N-acyl-α-amino acids and their derivatives derived from valine with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have exhibited antimicrobial activity against Gram-positive bacterial strains and Candida albicans nih.govresearchgate.net. These studies indicate that incorporating valine or its derivatives into larger molecular structures containing sulfonyl groups can lead to compounds with antimicrobial properties.
In the context of anti-inflammatory research, various sulfonamide and amino acid-based structures have shown promise. For example, 8-(tosylamino)quinoline, a compound containing a tosylamino group, has demonstrated significant anti-inflammatory activity by suppressing NF-κB signaling in macrophage-mediated inflammation models nih.gov. This provides a direct link between the tosylamino structure and anti-inflammatory effects. Additionally, thiazole (B1198619) derivatives, which can be synthesized using amino acids as starting materials, have shown anti-inflammatory properties researchgate.netnih.gov.
While direct detailed research on the antimicrobial and anti-inflammatory activities of this compound itself was not prominently found, the existing literature on related sulfonamides, D-amino acids, and valine derivatives with antimicrobial and anti-inflammatory properties suggests that this compound could serve as a valuable building block or a lead structure for the development of new therapeutic agents in these areas. The combination of the tosyl group and the D-valine moiety in a single molecule presents an interesting scaffold for further medicinal chemistry exploration.
Development of Prodrug Strategies Based on this compound Scaffolds
The development of prodrug strategies is a crucial aspect of medicinal chemistry aimed at improving the pharmacokinetic and pharmacodynamic properties of drug candidates researchgate.netnih.govmdpi.comnih.gov. This involves chemically modifying a drug molecule to an inactive or less active form that is then converted back to the active parent drug within the body nih.govnih.gov. The this compound scaffold holds potential in the design of such prodrugs, particularly where the properties conferred by the D-valine and tosyl moieties are beneficial for delivery or targeting.
Amino acids, including valine, are frequently utilized in prodrug design, often to enhance solubility, permeability, or to target specific transporters like peptide transporters (PEPT1 and PEPT2) which are expressed in various tissues, including the intestine mdpi.comnih.govsemanticscholar.org. L-amino acid esters have been particularly explored for improving oral absorption via PEPT1-mediated transport, as seen with valacyclovir, a prodrug of acyclovir (B1169) nih.govmdpi.comsemanticscholar.orgfrontiersin.org. While L-valyl esters have shown higher permeability and faster conversion in some cases compared to D-valyl esters semanticscholar.org, the incorporation of D-valine in a prodrug strategy could offer alternative metabolic profiles or target different enzymatic cleavage mechanisms.
The tosyl group, being a relatively stable sulfonamide, could serve various roles within a prodrug construct based on a this compound scaffold. It might be part of a linker system designed for specific enzymatic or chemical cleavage, or it could influence the lipophilicity and solubility of the prodrug, thereby affecting its absorption and distribution.
Research has explored amino acid ester prodrugs where the amino acid is linked to a drug molecule via an ester bond semanticscholar.orgnih.gov. In some instances, these prodrugs have shown improved pharmacokinetic parameters. For example, thiazolide amino acid ester prodrugs have been investigated to enhance the properties of parent thiazolides, demonstrating improved solubility and reduced clearance in some cases nih.govacs.org. While the stability of valine esters in these studies was noted to be lower compared to bulkier amino acid esters like tert-leucine derivatives nih.gov, this highlights the considerations necessary when designing prodrugs based on valine.
The concept of using amino acid derivatives as scaffolds for prodrugs extends to various drug classes. Nucleoside and nucleotide analogs, for instance, are often administered as prodrugs to improve bioavailability and efficacy, with amino acid phosphoramidates being one such strategy frontiersin.orgnih.gov. The ProTide technology, which involves masking phosphonate (B1237965) hydroxyl groups with an amino acid ester and an aromatic group, is another example where amino acid derivatives are central to the prodrug design nih.govnih.gov.
The rationale for using a this compound scaffold in prodrug design would likely stem from the desire to leverage the specific stereochemistry of D-valine, potentially for interaction with particular transporters or enzymes, and the chemical properties conferred by the tosyl group. Further research would be needed to explore the synthesis and evaluation of prodrugs incorporating the this compound scaffold and to determine their effectiveness in improving drug delivery and therapeutic outcomes.
Future Directions and Emerging Research Avenues
Integration of Advanced Artificial Intelligence and Machine Learning in Tosyl-D-valine Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming various fields of chemical and pharmaceutical research, including drug discovery and development mdpi.commdpi.commednexus.orgoncodesign-services.com. While specific studies directly applying AI/ML to this compound are not extensively documented in the immediate search results, the principles and methodologies developed for other chemical compounds and amino acid derivatives can be readily integrated into future research on this compound.
AI and ML algorithms can be employed to predict the physicochemical properties, biological activities, and potential interactions of this compound and its potential derivatives mdpi.commdpi.com. This includes using computational models for tasks such as quantitative structure-activity relationship (QSAR) analysis, which correlates chemical structure with biological activity mdpi.comoncodesign-services.com. By analyzing large datasets of related compounds, ML models could potentially predict how modifications to the tosyl group or the valine backbone might impact the properties of this compound.
Furthermore, AI can assist in de novo drug design, generating novel molecular structures with desired characteristics mdpi.comoncodesign-services.com. This could involve designing new compounds based on the this compound scaffold for specific therapeutic targets. ML can also optimize synthetic routes to this compound and its analogs by predicting reaction outcomes, identifying optimal reaction conditions, and suggesting novel synthetic pathways oncodesign-services.com. The integration of AI/ML can significantly accelerate the research and development process for this compound, potentially leading to the discovery of new applications or more efficient synthesis methods mdpi.commednexus.org.
Multidisciplinary Approaches to Elucidate Complex Biological Mechanisms
Understanding the full potential of this compound necessitates a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and computational science. Investigating the interactions of this compound with biological systems requires techniques beyond traditional chemical analysis.
Future research could involve employing biochemical assays to study the effects of this compound on enzymes, receptors, or other biological targets. Coupling these experimental findings with computational modeling, such as molecular docking and dynamics simulations, can provide detailed insights into the binding mechanisms and affinities mdpi.com.
Collaboration between chemists synthesizing this compound analogs and biologists studying specific disease pathways could lead to the identification of novel therapeutic targets or the development of this compound-based probes for studying biological processes. For instance, if this compound shows preliminary activity against a particular biological target, a multidisciplinary team could work together to synthesize targeted derivatives and conduct in-depth biological evaluations. Techniques like mass spectrometry could be crucial in such studies for quantifying compounds and analyzing metabolic pathways mdpi.com. The study of amino acid adsorption on materials also highlights the intersection of chemistry and materials science, which could be relevant if this compound were to be incorporated into delivery systems or solid supports mdpi.com.
Expanding the Scope of Synthetic Methodologies and Chemical Space Exploration
Advancing the research on this compound also relies on the continuous development and application of sophisticated synthetic methodologies. Expanding the chemical space around this compound involves developing efficient and selective methods for synthesizing novel derivatives and analogs.
Future synthetic efforts could focus on asymmetric synthesis techniques to control the stereochemistry of new chiral centers introduced into the molecule renyi.hu. Exploring different protecting groups and coupling strategies could improve the yield and purity of this compound derivatives scispace.comresearchgate.net. The use of modern catalytic systems, including electrocatalysis, could offer more environmentally friendly and efficient routes to synthesize complex this compound structures researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
